(4-Methylphenyl)diphenylsulfonium

Beschreibung

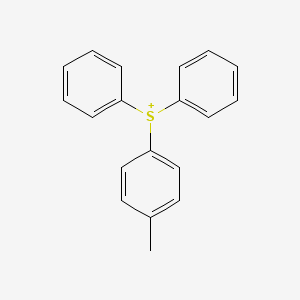

(4-Methylphenyl)diphenylsulfonium is a sulfonium salt characterized by a central sulfur atom bonded to two phenyl groups and a 4-methylphenyl group. Its general structure is [(C₆H₅)₂S(C₆H₄CH₃)]⁺, typically paired with counterions such as trifluoromethanesulfonate (triflate, CF₃SO₃⁻) or nonafluorobutanesulfonate (nonaflate, C₄F₉SO₃⁻) . This compound belongs to the broader class of triarylsulfonium salts, which are widely utilized as photoacid generators (PAGs) in photolithography and polymer chemistry due to their ability to release strong acids upon UV irradiation .

Key structural features include:

- Aromatic substituents: The phenyl and 4-methylphenyl groups contribute to electron delocalization, stabilizing the sulfonium cation.

- Counterion influence: Triflate and nonaflate counterions enhance solubility in organic matrices and modulate acid strength during photodecomposition .

Eigenschaften

IUPAC Name |

(4-methylphenyl)-diphenylsulfanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOCMILJXXUEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047684 | |

| Record name | (4-Methylphenyl)diphenylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47045-31-8 | |

| Record name | (4-Methylphenyl)diphenylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Principle

According to Yan et al. (2025), triarylsulfonium salts can be synthesized by reacting diaryl sulfides or sulfoxides with arynes generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride. This method allows the formation of sulfonium triflate salts with excellent yields and selectivity depending on the substituents on the aromatic rings.

Experimental Details

- Aryne precursors (e.g., 2-(trimethylsilyl)phenyl triflate) are reacted with diaryl sulfides such as diphenyl sulfide derivatives.

- Cesium fluoride acts as a fluoride source to generate the aryne intermediate.

- The reaction proceeds smoothly at ambient or slightly elevated temperatures.

- The product (4-methylphenyl)diphenylsulfonium triflate is isolated typically by column chromatography.

Yield and Purity

- Yields reported for similar sulfonium salts range from 79% to 94%.

- Purity is generally high, often exceeding 99% after recrystallization or washing with solvents such as ethanol or dichloromethane.

Preparation via Selective Arylation Using Mesityliodonium(III) Salts

Reaction Principle

A recent and efficient method involves the selective aryl transfer from mesityl iodonium(III) salts to diarylsulfides catalyzed by copper(II) acetate hydrate. This method was reported by Takenaga et al. (2022), who demonstrated that mesityl iodonium salts serve as aryl donors, transferring the 4-methylphenyl group selectively to diarylsulfides to form triarylsulfonium triflates.

Experimental Protocol

| Reagent/Condition | Details |

|---|---|

| Diarylsulfide | 0.50 mmol |

| Mesityl iodonium(III) salt | 0.60 mmol (1.2 equiv.) |

| Catalyst | Cu(OAc)2·H2O, 10 mol% |

| Solvent | 1,2-Dichloroethane (5 mL) |

| Temperature | 100 °C |

| Reaction Time | 15 hours |

| Vessel | Sealed tube |

- The reaction mixture is stirred under these conditions, then cooled to room temperature.

- The product is purified by silica gel column chromatography using dichloromethane/acetone mixtures.

- The resulting this compound triflate appears as a gray solid with melting point 97-98 °C.

Characterization Data

Yield and Purity

- The yield for this method is reported at 96%.

- Sulfonium salts are light-sensitive and may discolor upon exposure during purification, but high purity is achievable with careful handling.

Purification and Quality Enhancement

- Sulfonium salts obtained from either method can be purified by washing with alcohols (methanol, ethanol), ketones (acetone), or chlorinated solvents (dichloromethane).

- Recrystallization from these solvents improves purity to greater than 99% as confirmed by HPLC analysis.

- Drying under reduced pressure and filtration are standard steps to isolate the white or gray solid product.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Aryne reaction with diaryl sulfides/sulfoxides | Aryne precursor (2-(trimethylsilyl)phenyl triflate), CsF, diaryl sulfide, RT to mild heat | 79-94 | >99 | High selectivity; requires aryne generation |

| Arylation with mesityliodonium(III) salts | Diarylsulfide, mesityl iodonium salt, Cu(OAc)2·H2O, 1,2-DCE, 100 °C, 15 h | 96 | High | Copper-catalyzed; selective aryl transfer |

Analyse Chemischer Reaktionen

(4-Methylphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thioethers.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Methylphenyl)diphenylsulfonium triflate has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (4-Methylphenyl)diphenylsulfonium triflate involves the generation of strong acids upon exposure to light. The sulfonium group undergoes photolysis, leading to the formation of a carbocation and a triflate anion . The carbocation can then participate in various chemical reactions, such as initiating polymerization or catalyzing other reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below compares (4-Methylphenyl)diphenylsulfonium with structurally related sulfonium salts:

Key Observations:

- Electron-donating groups (e.g., 4-CH₃) : Stabilize the sulfonium cation through hyperconjugation, enhancing photochemical stability compared to electron-withdrawing substituents like Cl .

- Steric effects : Bulky groups (e.g., tert-butyl) reduce crystal packing efficiency, as evidenced by crystallographic studies of similar triarylsulfonates (e.g., dihedral angles ~56° in imidazole derivatives) .

Physicochemical Properties

Lipophilicity and Solubility

- The 4-methyl group in this compound increases lipophilicity (estimated log P ~3.7) compared to unsubstituted analogs, aligning with trends observed in sulfonamide derivatives (log P 2.5–3.7) .

- Triflate counterions improve solubility in polar aprotic solvents (e.g., THF, DCM), whereas nonaflate enhances compatibility with fluorinated polymers .

Thermal Stability

- (4-tert-Butylphenyl)diphenylsulfonium exhibits superior thermal stability (decomposition >200°C) due to steric protection of the sulfonium center, whereas chloro-substituted analogs decompose at lower temperatures (~150°C) .

Photochemical Reactivity

Upon UV irradiation, this compound releases triflic acid (CF₃SO₃H), a strong proton source for acid-catalyzed reactions. Comparative studies show:

- Acid strength: Triflate-based salts generate stronger acids than nonaflate derivatives, enabling faster polymerization rates in photoresists .

- Substituent effects : Electron-withdrawing groups (e.g., Cl) accelerate photodecomposition but reduce shelf-life stability .

Crystallographic and Packing Behavior

Crystal structures of related sulfonates (e.g., 2,4-dinitrophenyl-4′-phenylbenzenesulfonates) reveal:

- Packing motifs : Dominated by weak C–H⋯X (X = N, O) hydrogen bonds and π-π interactions, with dihedral angles between aromatic planes averaging ~56° .

- Methyl group impact : The 4-CH₃ substituent introduces subtle distortions in molecular conformation, reducing symmetry-independent molecules in the asymmetric unit (Z’=1 vs. Z’=2 in halogenated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.